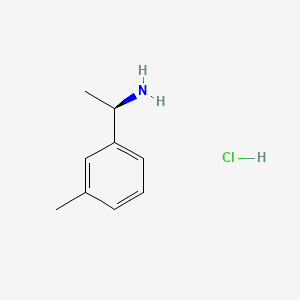

(R)-1-(m-Tolyl)ethanamine hydrochloride

Description

Contextualizing Chiral Amines in Contemporary Chemical Research

Chiral amines are fundamental structural motifs found extensively in a vast array of natural products, pharmaceuticals, and other biologically active compounds. nih.govacs.org It is estimated that between 40% and 45% of all small-molecule drugs contain a chiral amine fragment, underscoring their profound impact on medicinal chemistry. nih.govacs.org Beyond their presence in final products, chiral amines are indispensable tools in synthetic chemistry. They are widely employed as resolving agents to separate racemic mixtures, as chiral auxiliaries to guide stereoselective transformations, and as foundational building blocks for the synthesis of more complex molecules. nih.govsigmaaldrich.commerckmillipore.com

The high demand for enantiomerically pure amines has spurred significant innovation in synthetic methodologies. nih.gov In recent decades, major progress has been achieved in the enantioselective synthesis of chiral amines, with transition metal-catalyzed asymmetric hydrogenation emerging as a particularly powerful and efficient strategy. nih.govacs.org The continuous development of novel synthetic routes, including various catalytic systems, reflects the sustained importance of these compounds in both academic research and industrial applications like drug development and agrochemicals. rsc.orgnih.gov

Historical Development and Emerging Trends in Research on (R)-1-(m-Tolyl)ethanamine Hydrochloride

A direct historical record detailing the development of this compound is not extensively documented in scientific literature, which suggests that it is a relatively specialized or recently explored chemical entity. smolecule.com Its significance is largely inferred from its structural characteristics as a chiral primary amine bearing a meta-substituted tolyl group. smolecule.com

The primary value of this compound in a research context lies in its potential as a chiral building block. The presence of a stereocenter at the carbon atom adjacent to the amino group makes it a useful precursor for the synthesis of enantiomerically pure target molecules.

Emerging trends suggest potential applications for this compound in two main areas:

Asymmetric Catalysis : Like many chiral amines, it could be investigated as a ligand or catalyst in asymmetric reactions, where it would help control the stereochemical outcome of a chemical transformation. smolecule.com

Medicinal Chemistry : The molecule's combination of an amine and an aromatic m-tolyl group presents a scaffold that could be explored for interactions with biological targets, making it a candidate for further research in drug discovery. smolecule.com

Research into structurally similar isomers, such as (R)-1-(p-Tolyl)ethanamine, which is utilized in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals, further supports the potential utility of the m-tolyl variant in similar applications. chemimpex.com

Research Aims and Scope of the Comprehensive Review

The principal aim of this review is to consolidate and present the academic significance of this compound. The scope of this article is strictly focused on the chemical nature and research applications of the compound. This review will:

Provide context by discussing the critical role of the broader class of chiral amines in modern chemistry.

Detail the known physicochemical properties of this compound based on available data.

Discuss the potential research applications derived from its molecular structure, particularly in asymmetric synthesis and medicinal chemistry.

This article will adhere to a purely scientific and academic framework, presenting information based on established chemical principles and research findings.

Chemical and Physical Properties

The following table summarizes key identifiers and properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1167414-88-1 | smolecule.comsun-shinechem.comambeed.com |

| IUPAC Name | (1R)-1-(3-methylphenyl)ethanamine;hydrochloride | smolecule.com |

| Molecular Formula | C₉H₁₄ClN | smolecule.comsun-shinechem.comambeed.com |

| Molecular Weight | 171.67 g/mol | smolecule.comsun-shinechem.comambeed.com |

| InChI Key | UGZRFRLOFJGHSK-DDWIOCJRSA-N | smolecule.comsun-shinechem.comambeed.com |

| Formulation | Solid powder | sun-shinechem.com |

| Purity | ≥98% | sun-shinechem.com |

| Solubility | Soluble in DMSO | sun-shinechem.com |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(1R)-1-(3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZRFRLOFJGHSK-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660771 | |

| Record name | (1R)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167414-88-1 | |

| Record name | (1R)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 1 M Tolyl Ethanamine Hydrochloride and Its Enantiomeric Purity

Asymmetric Synthetic Routes to (R)-1-(m-Tolyl)ethanamine

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer from a prochiral starting material, thereby avoiding the formation of the unwanted (S)-enantiomer. This approach is often more efficient than resolution methods, which have a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture.

Chiral Catalysis in Enantioselective Preparation

Chiral catalysts are instrumental in asymmetric synthesis. These catalysts, themselves chiral, create a chiral environment that directs the reaction to preferentially form one enantiomer over the other. Various catalytic systems have been developed for the synthesis of chiral amines.

Homogeneous asymmetric hydrogenation is a powerful technique for the synthesis of chiral amines from prochiral imines. This method involves the use of a soluble transition metal complex, typically based on rhodium, ruthenium, or iridium, with a chiral ligand. The catalyst, dissolved in the reaction solvent, activates hydrogen and facilitates its addition across the C=N double bond of an imine precursor, such as the one derived from 3-methylacetophenone, with high enantioselectivity.

Table 1: Representative Results for Asymmetric Hydrogenation of Aromatic Ketimines Data for closely related substrates is presented to illustrate the potential of this methodology.

| Catalyst System (Metal/Ligand) | Substrate | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Rh/(R, L)-1 | Methyl (Z)-2-acetamidocinnamate | CH₂Cl₂ | 1 | 25 | >99 | 95 (S) |

| Rh/Bisphosphine-thiourea | Unprotected N-H imines | Not specified | 10 | 25 | 99 | 94 |

Source: Adapted from studies on asymmetric hydrogenation of α-dehydroamino acid derivatives and unprotected N-H imines. chemicalbook.comunito.it

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral amines. researchgate.net This approach utilizes small organic molecules as catalysts. In the context of reductive amination, a chiral Brønsted acid, such as a derivative of phosphoric acid, can activate an imine intermediate towards reduction by a hydride source, like a Hantzsch ester or trichlorosilane. nih.govresearchgate.net The chiral catalyst facilitates the transfer of the hydride to one face of the imine, leading to the formation of the amine with a specific stereochemistry.

For the synthesis of (R)-1-(m-Tolyl)ethanamine, this would involve the reaction of 3-methylacetophenone with an amine source in the presence of a chiral organocatalyst and a reducing agent. The enantioselectivity of the reaction is dependent on the structure of the organocatalyst. While specific data for the organocatalytic reductive amination of 3-methylacetophenone is limited, studies on similar aromatic ketones have demonstrated the potential of this method to deliver chiral amines with high enantiopurity. nih.gov

Beyond hydrogenation, other transition-metal-catalyzed reactions can be employed for the synthesis of chiral amines. rsc.org These methods include transfer hydrogenation and direct asymmetric reductive amination. In transfer hydrogenation, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used instead of molecular hydrogen. nih.gov Catalysts for these reactions are often based on ruthenium, rhodium, or iridium complexed with chiral ligands.

Direct asymmetric reductive amination involves the one-pot reaction of a ketone (3-methylacetophenone) with an amine source and a reducing agent in the presence of a chiral transition metal catalyst. This approach is highly atom-economical as it avoids the pre-formation and isolation of the imine intermediate. Iridium complexes in combination with a chiral phosphoric acid have been shown to be effective for the direct reductive amination of a variety of aromatic ketones. acs.org

Biocatalytic Synthesis and Enzymatic Resolution

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govdiva-portal.org For the synthesis of (R)-1-(m-Tolyl)ethanamine, transaminases (TAs) are particularly relevant enzymes. nih.govdiva-portal.org These enzymes can catalyze the asymmetric amination of a prochiral ketone, such as 3-methylacetophenone, using an amino donor like isopropylamine, to produce the corresponding chiral amine. nih.gov The stereochemical outcome of the reaction is determined by the specific transaminase used, with both (R)- and (S)-selective enzymes being available.

Alternatively, enzymatic kinetic resolution can be employed to separate a racemic mixture of 1-(m-Tolyl)ethanamine. researchgate.net In this process, an enzyme, typically a lipase (B570770), selectively acylates one of the enantiomers, allowing for the separation of the acylated and unreacted amine. For example, Candida antarctica lipase B (CALB) is a commonly used enzyme for the kinetic resolution of chiral amines. chemicalbook.comnih.gov The unreacted (R)-1-(m-Tolyl)ethanamine can then be isolated with high enantiomeric purity.

Table 2: Examples of Biocatalytic Methods for Chiral Amine Synthesis Data for closely related substrates is presented to illustrate the potential of these methodologies.

| Biocatalytic Method | Enzyme | Substrate | Reaction | Enantiomeric Excess (ee, %) |

| Asymmetric Amination | Transaminase | Prochiral Ketone | Ketone to Chiral Amine | >99 (for specific substrates) |

| Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic Amine | Selective Acylation | >99 (for unreacted enantiomer) |

Source: Adapted from reviews and studies on biocatalytic amine synthesis. chemicalbook.comnih.govnih.gov

Resolution of Racemic 1-(m-Tolyl)ethanamine

Resolution is a classical method for separating enantiomers from a racemic mixture. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orglibretexts.org

For the resolution of racemic 1-(m-Tolyl)ethanamine, a chiral acid, such as (R)-mandelic acid or (+)-tartaric acid, can be used as the resolving agent. libretexts.orgrsc.org The reaction of the racemic amine with the chiral acid forms two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution. After separation by filtration, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the acid. While effective, this method is often laborious and the maximum yield for the desired enantiomer is 50%. nih.gov

Table 3: Common Chiral Resolving Agents for Racemic Amines

| Chiral Resolving Agent | Type |

| (+)-Tartaric acid | Acid |

| (-)-Malic acid | Acid |

| (-)-Mandelic acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

Source: Adapted from literature on the resolution of enantiomers. libretexts.orglibretexts.org

Diastereomeric Salt Formation and Fractional Crystallization

A well-established and widely used method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. google.comacs.org For the resolution of racemic 1-(m-tolyl)ethanamine, a chiral acid, such as L-(+)-tartaric acid, can be employed. The underlying principle is that the two enantiomers of the amine react with the single enantiomer of the chiral acid to form a pair of diastereomers, namely (R)-1-(m-tolyl)ethanaminium (2R,3R)-2,3-dihydroxybutanedioate and (S)-1-(m-tolyl)ethanaminium (2R,3R)-2,3-dihydroxybutanedioate. These diastereomers exhibit different physical properties, most notably solubility in a given solvent, which allows for their separation by fractional crystallization. google.com

The general procedure involves dissolving the racemic 1-(m-tolyl)ethanamine and an equimolar or sub-equimolar amount of L-(+)-tartaric acid in a suitable solvent, such as methanol (B129727) or ethanol (B145695). Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize. The selection of the solvent is crucial and is often determined empirically to maximize the difference in solubility between the two diastereomeric salts.

After filtration, the less soluble diastereomeric salt is isolated. To recover the free amine, the salt is treated with a base, such as sodium hydroxide, which deprotonates the aminium ion. The resulting (R)-1-(m-tolyl)ethanamine can then be extracted from the aqueous solution using an organic solvent. The enantiomeric purity of the recovered amine is typically assessed by chiral High-Performance Liquid Chromatography (HPLC). This process can be repeated through recrystallization to enhance the enantiomeric excess (ee) of the final product. A patent for a similar compound, 1-phenyl-2-(p-tolyl)ethylamine, details a purification process via its hydrobromide salt, which involves heating to dissolve the salt followed by gradual cooling to induce crystallization, a technique also applicable here. diva-portal.orgnih.gov

Kinetic Resolution Techniques

Kinetic resolution is another powerful strategy for separating enantiomers, which relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. acs.org Enzymatic kinetic resolution, particularly using lipases, has proven to be a highly effective and environmentally benign method for the resolution of racemic amines. google.com

For the kinetic resolution of racemic 1-(m-tolyl)ethanamine, Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym 435, is a commonly used biocatalyst. The process involves the enantioselective acylation of the amine. In a typical procedure, the racemic amine is reacted with an acyl donor in an organic solvent in the presence of the lipase. The lipase preferentially catalyzes the acylation of one enantiomer, leaving the other unreacted.

The choice of the acyl donor and solvent significantly influences the reaction's efficiency and selectivity. Studies on similar amines have shown that acyl donors like ethyl methoxyacetate (B1198184) or long-chain fatty acids such as lauric acid can provide high enantioselectivity. The reaction is typically conducted at a controlled temperature, for instance, at 80°C, to achieve a high reaction rate and selectivity.

After the reaction reaches approximately 50% conversion, the acylated product and the unreacted amine can be separated. The unreacted (R)-1-(m-tolyl)ethanamine can be isolated with high enantiomeric purity. The amide formed from the (S)-enantiomer can be separated by conventional methods like chromatography. The theoretical maximum yield for the desired enantiomer in a standard kinetic resolution is 50%. acs.org

Conversion to Hydrochloride Salt

Once the enantiomerically enriched (R)-1-(m-Tolyl)ethanamine free base is obtained, it is converted to its hydrochloride salt for improved stability and handling.

Optimized Procedures for Hydrochloride Formation

The formation of the hydrochloride salt is a straightforward acid-base reaction. An optimized procedure involves dissolving the purified (R)-1-(m-tolyl)ethanamine free base in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate (B1210297), or dichloromethane. Subsequently, a solution of hydrogen chloride (HCl) in an organic solvent (e.g., ethereal HCl) or anhydrous HCl gas is added to the amine solution. The addition is typically performed at a controlled temperature, often at 0°C to room temperature, with stirring. The hydrochloride salt, being insoluble in many organic solvents, precipitates out of the solution and can be collected by filtration. A patent describing the synthesis of a similar compound, (R)-1-(4-methylphenyl)ethylamine, involves deacylation in the presence of an alkali metal hydroxide.

Purification and Recrystallization of (R)-1-(m-Tolyl)ethanamine Hydrochloride

To achieve high purity, the crude this compound is often subjected to recrystallization. The choice of solvent system is critical for effective purification. A common technique involves dissolving the hydrochloride salt in a minimal amount of a hot polar solvent, such as ethanol or methanol, in which it is soluble. A less polar co-solvent, or anti-solvent, such as diethyl ether or ethyl acetate, is then added until turbidity is observed. Upon slow cooling, purified crystals of this compound will form. The crystals are then collected by filtration, washed with a small amount of the cold recrystallization solvent mixture, and dried under vacuum. For instance, the hydrochloride salt of fluoxetine (B1211875) can be recrystallized from a dichloromethane/ethyl acetate mixture. A patent for purifying a similar amine, 1-phenyl-2-(p-tolyl)ethylamine, utilized water as a recrystallization solvent for its hydrobromide salt. diva-portal.orgnih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for probing the chemical environment of atomic nuclei, providing rich information about molecular structure and stereochemistry. For (R)-1-(m-Tolyl)ethanamine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Advanced 1H and 13C NMR Techniques

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the m-tolyl group, the methine proton, the methyl protons of the ethylamine (B1201723) moiety, the tolyl methyl protons, and the protons of the ammonium (B1175870) group. Due to the chirality of the molecule, the protons on the aromatic ring may exhibit complex splitting patterns. The chemical shift of the methine proton is a key indicator of the electronic environment and is expected to be downfield due to the inductive effect of the adjacent ammonium group.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons can be predicted based on substituent effects, while the aliphatic carbons will appear in the upfield region of the spectrum. The formation of the hydrochloride salt results in a downfield shift of the carbons attached to the nitrogen atom compared to the free amine, due to the deshielding effect of the positive charge.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (Data presented is for illustrative purposes based on analogous compounds and theoretical predictions)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.4 | 125 - 140 |

| Methine CH | ~ 4.5 | ~ 50 |

| Ethyl CH₃ | ~ 1.6 | ~ 20 |

| Tolyl CH₃ | ~ 2.3 | ~ 21 |

| NH₃⁺ | Variable | - |

2D NMR Experiments for Connectivity and Conformation

To definitively assign the complex proton and carbon signals and to probe the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons, confirming the connectivity of the ethylamine side chain and the substitution pattern of the aromatic ring. For instance, cross-peaks would be observed between the methine proton and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the through-space proximity of protons, which is invaluable for determining the preferred conformation of the molecule. For instance, NOE correlations could be observed between the methine proton and specific aromatic protons, providing insights into the rotational orientation of the ethylamine side chain relative to the tolyl group.

While specific 2D NMR data for this compound is not available in the provided search results, the application of these techniques is a standard and powerful approach for the structural elucidation of such molecules. bldpharm.com

Mass Spectrometry for Molecular Structure Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For (R)-1-(m-Tolyl)ethanamine, the free base, HRMS would confirm the molecular formula C₉H₁₃N. The protonated molecule [M+H]⁺ would be observed in the positive ion mode. The high accuracy of the mass measurement helps to distinguish the target compound from other isomers or compounds with the same nominal mass.

Coupling with Chromatographic Separation Techniques (GC-MS, LC-MS)

To assess the purity of this compound and to analyze it within complex mixtures, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): For the volatile free amine, GC-MS is a suitable technique. The sample is vaporized and separated on a GC column based on its boiling point and polarity before being introduced into the mass spectrometer. The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the identity of the eluted compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): For the non-volatile hydrochloride salt, LC-MS is the method of choice. The compound is separated by liquid chromatography, typically reversed-phase, and then ionized (e.g., by electrospray ionization, ESI) before entering the mass spectrometer. LC-MS is particularly useful for analyzing the purity of the salt and for identifying any non-volatile impurities.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 1-(m-Tolyl)ethanamine, a characteristic fragmentation would be the loss of a methyl group to form a stable benzylic cation.

Table 2: Expected Mass Spectrometry Data for (R)-1-(m-Tolyl)ethanamine

| Technique | Ion | Expected m/z | Information Provided |

| HRMS (ESI+) | [C₉H₁₃N + H]⁺ | 136.1121 | Elemental Composition Confirmation |

| MS/MS | Fragment ion | Varies | Structural Fragmentation Pattern |

X-ray Diffraction Studies of this compound and its Complexes

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule.

While a crystal structure for this compound has not been specifically reported in the provided search results, X-ray diffraction studies on analogous compounds, such as other chiral amine hydrochlorides, have been performed. researchgate.net The general principles of such an analysis would apply to the target compound.

A successful X-ray diffraction study of this compound would yield a detailed three-dimensional model of the crystal lattice, showing the arrangement of the (R)-1-(m-Tolyl)ethanaminium cations and the chloride anions. Key information that would be obtained includes:

Confirmation of the (R) absolute configuration: The Flack parameter, determined during the crystallographic refinement, would unambiguously confirm the absolute stereochemistry of the chiral center.

Intermolecular interactions: The analysis would reveal the nature and geometry of hydrogen bonds between the ammonium group and the chloride ion, as well as other non-covalent interactions that stabilize the crystal packing.

Conformational analysis: The precise dihedral angles defining the conformation of the ethylamine side chain relative to the aromatic ring would be determined.

The formation of complexes of (R)-1-(m-Tolyl)ethanamine with other molecules, such as resolving agents or metal ions, could also be studied by X-ray diffraction to understand the principles of molecular recognition.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

While a specific single crystal X-ray diffraction study for this compound is not prominently available in the public domain, the crystallographic analysis of closely related chiral phenylethylamine hydrochlorides provides a robust framework for understanding its expected solid-state structure.

Single crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. For this compound, this technique would unambiguously confirm the 'R' configuration at the stereogenic center (the carbon atom bearing the amino group). This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal, which allows for the assignment of the absolute stereochemistry.

Expected Crystallographic Parameters:

Based on data from similar aromatic amine hydrochlorides, the following crystallographic parameters could be anticipated for this compound.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral space group (e.g., P2₁, P2₁2₁2₁) |

| Absolute Configuration | (R) |

| Key Interactions | N-H···Cl hydrogen bonds, π-π stacking |

This table is generated based on typical values for related structures and serves as a predictive guide in the absence of a specific published structure for this compound.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular interactions within the crystal lattice of this compound are dominated by a network of hydrogen bonds. The primary ammonium group (-NH3+) is a key hydrogen bond donor, forming strong interactions with the chloride anion, which acts as a hydrogen bond acceptor.

In addition to the strong ion-pair interactions, weaker C-H···π interactions may also be present, where hydrogen atoms from the ethyl or methyl groups interact with the π-system of the tolyl ring of an adjacent molecule. nih.gov These interactions, although weaker than conventional hydrogen bonds, play a significant role in the fine-tuning of the crystal packing.

Summary of Anticipated Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | -NH₃⁺ | Cl⁻ | Primary structural determinant |

| π-π Stacking | m-Tolyl ring | m-Tolyl ring | Contributes to lattice stability |

| C-H···π Interactions | C-H (ethyl/methyl) | π-system of tolyl ring | Fine-tuning of molecular packing |

This interactive table summarizes the expected intermolecular forces based on the chemical structure of the compound.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is determined by the interplay of intramolecular steric effects and the aforementioned intermolecular interactions within the crystal lattice. The key conformational flexibility lies in the rotation around the C-C bond of the ethylamine side chain and the C-N bond.

In the solid state, the molecule is expected to adopt a low-energy conformation. For phenylethylamine derivatives, an extended conformation is often favored, where the phenyl ring and the amino group are positioned to minimize steric hindrance. colostate.edu The orientation of the tolyl group relative to the ethylamine side chain will be such that it optimizes the packing efficiency and maximizes intermolecular interactions.

Computational modeling studies on similar structures, such as benzylamines, suggest that specific staggered conformations are preferred. colostate.edubeilstein-journals.org For this compound, it is likely that the conformation observed in the crystal would be one of the low-energy minima predicted by theoretical calculations, "frozen" in place by the strong intermolecular forces of the crystal lattice. The specific torsion angles would be influenced by the need to accommodate the extensive hydrogen bonding network and any π-stacking interactions. nih.gov

Applications in Asymmetric Catalysis and Chiral Ligand Design

(R)-1-(m-Tolyl)ethanamine Hydrochloride as a Chiral Building Block

This compound is highly valued as a chiral building block, a foundational molecule from which more complex chiral structures can be built. enamine.netambeed.com The development of new drugs and functional materials increasingly depends on the use of such optically pure building blocks to ensure precise interaction with biological targets, which are themselves chiral. enamine.net The hydrochloride salt form of the amine enhances its stability and simplifies handling, making it a practical choice in a laboratory setting. As a derivative of 1-phenylethylamine, it belongs to a class of compounds widely recognized for their utility in asymmetric synthesis. ambeed.commdpi.com Its structural motif, featuring a chiral center directly attached to an aromatic ring, makes it an ideal starting point for synthesizing a variety of chiral ligands and auxiliaries.

Derivatization to Chiral Ligands for Asymmetric Synthesis

The primary amine group of (R)-1-(m-Tolyl)ethanamine provides a reactive handle for derivatization, allowing for its conversion into a wide array of sophisticated chiral ligands. These ligands are designed to coordinate with metal centers, creating catalysts that can orchestrate highly selective asymmetric transformations. The strategic placement of the tolyl group influences the steric and electronic environment of the resulting metal complex, which is crucial for achieving high levels of enantioselectivity.

The synthesis of N-substituted derivatives is a common strategy to generate diverse chiral ligands. For instance, reacting the amine with various electrophiles can yield amides, sulfonamides, or new secondary amines. A well-established method involves the reductive amination of ketones, where the chiral amine is reacted with a ketoester to form an imine, which is then reduced to produce N-substituted α-amino esters. nih.gov Another approach involves reacting similar chiral amines with compounds like 1,5-difluoro-2,4-dinitrobenzene (B51812) to create chiral derivatizing reagents used in analysis and synthesis. chemicalbook.com These synthetic modifications are pivotal in tuning the ligand's properties to suit specific catalytic reactions.

The effectiveness of chiral ligands derived from (R)-1-(m-Tolyl)ethanamine is determined by their performance in key enantioselective reactions. High enantiomeric excess (ee), a measure of the purity of the desired enantiomer, is the primary goal. For example, ligands derived from similar chiral amines have been used in the reduction of imines, yielding products with moderate to good stereoselectivity. researchgate.net In biocatalytic approaches, enzymes can be used to catalyze reactions with chiral amines, achieving high conversions and excellent enantioselectivities. nih.gov Lipase-catalyzed kinetic resolutions involving chiral amines and their derivatives have demonstrated exceptional enantioselectivity, with E-values (a measure of selectivity) often exceeding 200. nih.gov

Table 1: Performance of Related Chiral Amine Derivatives in Enantioselective Reactions

| Reaction Type | Catalyst/Method | Substrate | Product Type | Selectivity/Yield | Reference |

| Reductive Amination | Imine Reductase (IRED) | α-Ketoesters and amines | N-Substituted α-amino esters | High conversion, excellent enantioselectivity | nih.gov |

| Imine Reduction | Modified Sodium Borohydrides | Imines with (R)-1-arylethylamine auxiliary | Tetrahydro-β-carbolines | Moderate to good diastereoselectivity | researchgate.net |

| Kinetic Resolution | Novozym 435 (Lipase) | Racemic amines/alcohols | Enantiopure amines, alcohols, carbamates | High enantioselectivity (E > 200) | nih.gov |

| Asymmetric Reduction | Itsuno's Reagent | N-Substituted ketimines | Optically active secondary amines | High optical induction, high yields | rsc.org |

Role in Chiral Resolution of Other Compounds

This compound is a classical resolving agent, used to separate racemic mixtures of acidic compounds. onyxipca.com The process, known as diastereomeric salt formation, involves reacting the racemic acid with the enantiomerically pure amine. This reaction forms a pair of diastereomeric salts with different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. onyxipca.com Once separated, the pure enantiomers of the acid can be recovered by breaking the salt. This method is a robust and well-established alternative to more complex chiral synthesis or costly preparative chromatography, providing an effective pathway to enantiopure materials. onyxipca.com

Contributions to Stereoselective Synthesis of Complex Molecules

The true impact of chiral building blocks like (R)-1-(m-Tolyl)ethanamine is demonstrated in their application to the total synthesis of complex, biologically active molecules. The closely related (R)-1-phenylethylamine has been instrumental as a chiral auxiliary in the synthesis of important pharmaceutical compounds. For example, it has been used to establish the critical stereocenter in the synthesis of Sitagliptin, a drug used to treat diabetes. mdpi.com Similarly, derivatives of (R)-1-phenylethylamine are key intermediates in the synthesis of Rivastigmine, used for treating Alzheimer's disease, and the antidepressant (S)-Fluoxetine. mdpi.comnih.gov The use of this amine or its derivatives as a chiral template or auxiliary allows for the transfer of chirality to the target molecule, a strategy that has proven highly effective in producing complex structures with precise stereochemical control. mdpi.comresearchgate.net

Research in Medicinal Chemistry and Pharmaceutical Intermediates

(R)-1-(m-Tolyl)ethanamine Hydrochloride as a Chiral Intermediate for Active Pharmaceutical Ingredients (APIs)

Chiral amines are crucial building blocks in the synthesis of a significant portion of commercial pharmaceuticals, with over 40% of drugs containing this structural motif. nih.gov The specific three-dimensional arrangement (stereochemistry) of these amines is often vital for a drug's interaction with biological targets, which are themselves chiral. enamine.net this compound provides a specific chiral center and a lipophilic tolyl group, which can be a key component in designing new drug candidates.

While direct literature detailing the use of this compound as a starting material for a commercial API is limited, its structural elements are present in various pharmacologically active compounds. smolecule.com Its value lies in its potential as a chiral intermediate, a pre-made component that simplifies the synthesis of enantiomerically pure drugs. enamine.netresearchgate.net The synthesis of chiral amines for the pharmaceutical industry is a major focus of research, aiming to move beyond traditional methods that can be inefficient or produce unwanted byproducts. york.ac.uk

A pertinent example of a structurally related chiral amine used in a major pharmaceutical is (R)-1-Aminoindan, a key intermediate and the primary metabolite of Rasagiline, a drug used to treat Parkinson's disease. nih.govparkinsonhuis.nl The synthesis of Rasagiline involves this specific chiral amine, highlighting the importance of such building blocks in creating stereochemically pure APIs. parkinsonhuis.nl The development of efficient synthetic routes, including biocatalytic methods, to produce a wide variety of chiral amines is an active area of research to support the synthesis of new and existing pharmaceuticals. nih.govacs.org

Table 1: Examples of Chiral Amine Intermediates in API Synthesis

| Chiral Intermediate | Associated API | Therapeutic Area |

| (R)-1-Aminoindan | Rasagiline | Parkinson's Disease |

| (S)-N-boc-3-hydroxyadamantylglycine | Saxagliptin | Diabetes |

| Various Chiral Amines | Sitagliptin, Abrocitinib | Diabetes, Atopic Dermatitis |

This table illustrates the role of various chiral amines as key building blocks in the synthesis of important APIs. Data sourced from multiple studies on pharmaceutical synthesis. nih.govnih.gov

Synthesis and Biological Evaluation of Novel Derivatives Bearing the (m-Tolyl)ethanamine Moiety

The (m-Tolyl)ethanamine scaffold serves as a foundation for synthesizing novel derivatives for biological testing. The process typically involves modifying the core structure by adding different chemical groups to explore how these changes affect biological activity. This exploration is fundamental to discovering new drug candidates.

For instance, research into new anticancer agents has involved the synthesis of complex molecules that incorporate a tolyl group. In one study, a series of triphenylamine-linked pyridine (B92270) analogues were synthesized. While not direct derivatives of ethanamine, compounds like 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile were created and evaluated for their ability to kill cancer cells. This demonstrates how the tolyl moiety is used as a component in the design of biologically active compounds.

The evaluation of these new derivatives involves testing them in biological assays. For the aforementioned pyridine derivatives, their anticancer activity was measured against human mammary carcinoma (MDA-MB-231) and lung cancer (A-549) cell lines. The effectiveness is often reported as an IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 2: Anticancer Activity of a Tolyl-Containing Derivative

| Compound | Target Cell Line | IC50 (µM) |

| 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | A-549 (Lung Cancer) | 0.00803 |

| 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | MDA-MB-231 (Breast Cancer) | 0.0103 |

| Cisplatin (Reference Drug) | A-549 (Lung Cancer) | 0.0113 |

| Cisplatin (Reference Drug) | MDA-MB-231 (Breast Cancer) | 0.0195 |

This table shows the potent anticancer activity of a synthesized compound containing a tolyl group compared to the established chemotherapy drug, Cisplatin.

The synthesis and evaluation of such novel compounds are crucial steps in the drug discovery pipeline, and the (m-Tolyl)ethanamine moiety offers a versatile starting point for these investigations. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. They aim to understand how specific structural features of a molecule influence its biological activity. nih.govnih.gov By systematically altering parts of a molecule—such as the tolyl group on the phenethylamine (B48288) backbone—researchers can identify which parts are essential for its function and which can be modified to improve potency or reduce side effects. koreascience.krkoreascience.kr

For phenethylamine derivatives, key structural features that are often studied include:

Substitutions on the phenyl ring: The position and type of substituent (e.g., methyl, chloro, methoxy) can dramatically alter how the molecule fits into a receptor. For example, in studies of phenethylamine derivatives binding to serotonin (B10506) receptors, alkyl groups at the para position of the phenyl ring were found to have a positive effect on binding affinity. nih.govnih.gov

Modifications to the ethylamine (B1201723) sidechain: Changes to the length or branching of the chain can impact the molecule's flexibility and interaction with its target.

Substitutions on the amino group: Adding groups to the nitrogen atom can influence the molecule's polarity and ability to form hydrogen bonds.

A study on ketamine analogues for anaesthetic properties investigated various substitutions on the phenyl ring. This provides a useful model for understanding the impact of the tolyl group.

Table 3: Impact of Phenyl Ring Substitution on the Properties of Ketamine Analogues

| Analogue | Position of Methyl Group | Observed Properties |

| 2-Amino-2-(o-tolyl)cyclohexan-1-one | ortho (2-position) | Synthesized for SAR study |

| 2-Amino-2-(m-tolyl)cyclohexan-1-one | meta (3-position) | Synthesized for SAR study |

| 2-Amino-2-(p-tolyl)cyclohexan-1-one | para (4-position) | Synthesized for SAR study |

This table illustrates how different isomers of a tolyl-substituted compound are synthesized to systematically evaluate the effect of the methyl group's position on biological activity.

Through SAR, a picture emerges of the ideal structural requirements for a desired biological effect, guiding the design of more potent and selective compounds. koreascience.kr

Investigations in Neurochemistry and Related Pharmacological Pathways

While direct neurochemical research on this compound is not extensively documented, the activities of structurally similar compounds provide a strong basis for potential investigations. smolecule.com A key area of interest is its potential interaction with pathways relevant to neurodegenerative diseases, such as Parkinson's disease.

The anti-Parkinsonian drug Rasagiline is metabolized in the body to its major active metabolite, 1-(R)-aminoindan . nih.govresearchgate.net This metabolite, which shares the chiral amine feature with the title compound, has been shown to possess significant neuroprotective properties independent of the parent drug's primary mechanism of action (MAO-B inhibition). nih.govnih.gov

Research into 1-(R)-aminoindan has revealed several neuroprotective mechanisms:

Anti-apoptotic activity: It helps prevent programmed cell death, a key process in neurodegeneration. researchgate.net

Attenuation of glutamatergic transmission: It can reduce the excessive signaling of the neurotransmitter glutamate, which can be toxic to neurons. nih.gov

Enhancement of dopamine (B1211576) release: It may help increase dopamine levels, providing symptomatic benefit in Parkinson's models. researchgate.net

These findings suggest that (R)-1-(m-Tolyl)ethanamine, due to its structural similarities, could be a candidate for investigation into similar neuroprotective pathways. researchgate.netnih.gov Its ability to interact with biological targets in the central nervous system makes it a molecule of interest for future neuropharmacological research. smolecule.com

Applications in Agrochemical and Fine Chemical Synthesis

Beyond pharmaceuticals, this compound is recognized as a valuable chiral building block for fine chemical synthesis. sun-shinechem.combldpharm.com In this context, a building block is a relatively simple molecule with specific, desirable features that can be incorporated into a larger, more complex structure. enamine.netmoldb.com

The key features of this compound as a building block are:

Defined Stereochemistry: The '(R)-' configuration provides a specific 3D structure, which is often essential for the function of the final product, be it a drug or a specialized material. enamine.net

Functional Group Handle: The primary amine group is a reactive site that allows for a wide range of chemical transformations, such as alkylation and acylation, enabling it to be easily connected to other molecules. smolecule.com

Structural Motif: The m-tolyl group provides a specific aromatic and lipophilic character that can be used to fine-tune the properties of the target molecule.

Chiral amines are valuable building blocks not only in pharmaceuticals but also in the manufacturing of agrochemicals and other functional materials. researchgate.net The synthesis of these building blocks can be achieved through various methods, including classic resolution, asymmetric synthesis, and enzymatic reactions, to ensure high optical purity. enamine.netchemicalbook.com The availability of such well-defined chiral building blocks like this compound is critical for chemists designing and creating new molecules with tailored properties for a wide array of applications. enamine.netresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a prominent computational method used to examine the electronic structure of many-body systems, such as atoms and molecules. It has been instrumental in elucidating various properties of (R)-1-(m-Tolyl)ethanamine hydrochloride.

Electronic Structure Analysis and Molecular Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For related chiral amines, these calculations have been performed to find the minimum energy conformer. researchgate.net The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles. For instance, in a similar imidazole (B134444) derivative, DFT calculations at the B3LYP/cc-pVDZ level of theory showed that bond lengths of C-C and C-N in the ring structures are in high concordance with experimental data for similar molecules. nih.gov Deviations from expected geometric norms can often be attributed to intermolecular interactions within a crystalline structure. nih.gov

The global minimum energy for related structures has been calculated using DFT, providing a quantitative measure of the molecule's stability. jseepublisher.com These computational methods provide a reliable theoretical description of the molecular structure, with optimized geometries typically exhibiting exclusively positive vibrational frequencies, confirming they represent true energy minima on the potential energy surface.

Prediction of Spectroscopic Properties

DFT methods are valuable for predicting spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. Theoretical calculations of vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. researchgate.netnih.gov For example, in a study of a related compound, calculated FT-IR vibrational frequencies were scaled to align with experimental values, aiding in the detailed analysis of the spectrum. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts provides further validation of the computationally derived molecular structure. nih.govnih.govresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. jseepublisher.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.govresearchgate.net

For a related compound, DFT calculations revealed a HOMO-LUMO energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net The distribution of these frontier orbitals across the molecule highlights the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insights into potential charge transfer interactions within the molecule. jseepublisher.comresearchgate.net

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the dynamic behavior of molecules over time. These methods are particularly useful for exploring the different conformations a molecule can adopt and for analyzing its interactions with other molecules.

MD simulations track the motion of atoms and molecules by solving Newton's equations of motion, providing a detailed view of molecular movements and conformational changes. This can be essential for understanding how a molecule like this compound might behave in different environments, such as in solution.

Monte Carlo simulations, on the other hand, use statistical methods to sample different molecular conformations and calculate thermodynamic properties. researchgate.net This approach is valuable for exploring a wide range of possible molecular arrangements and identifying low-energy, stable conformations. researchgate.net Both MD and MC simulations rely on force fields, which are sets of parameters that describe the potential energy of the system, to model the interactions between atoms. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. For instance, the synthesis of related chiral amines can be studied computationally to understand the reaction pathways and optimize reaction conditions. smolecule.com

While specific computational studies on the reaction mechanisms involving this compound are not widely reported, the methodologies exist to explore its formation and reactivity. For example, DFT calculations can be used to model the reductive amination process, a common method for synthesizing such amines, to elucidate the step-by-step mechanism. smolecule.com

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.gov

Although specific molecular docking studies for this compound are not extensively documented in the available literature, the structural features of this compound, namely its chiral amine and aromatic tolyl group, suggest it could be a candidate for such investigations. smolecule.com Docking studies on similar molecules have been performed to evaluate their potential as therapeutic agents. For example, in one study, molecular docking was used to assess the binding affinity of a compound with various protein targets to explore its potential as a cancer treatment candidate. researchgate.net The results of such studies typically include a binding energy score, which indicates the strength of the interaction, and a visualization of the binding mode, showing the specific interactions between the ligand and the protein's amino acid residues. nih.gov

Advanced Analytical Methodologies for Complex Research Applications

Chromatographic Techniques for High-Purity Analysis and Trace Detection

Chromatography is the cornerstone of chiral analysis, enabling the physical separation of enantiomers. wikipedia.org High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-performance liquid chromatography (UPLC) are powerful tools for the enantioselective analysis of (R)-1-(m-Tolyl)ethanamine hydrochloride.

Chiral HPLC is a primary method for determining the enantiomeric excess (e.e.) of chiral compounds. mdpi.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.gov For primary amines like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and Pirkle-type CSPs are commonly effective. nih.gov

The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. uni-muenchen.de The stability of these complexes differs, causing one enantiomer to be retained longer on the column. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for optimizing the separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram. Modern methods using core-shell particle columns can achieve high resolution and rapid analysis, sometimes in under five minutes. nih.gov

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) Immobilized on Silica Gel (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane:Isopropanol (B130326):Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Hypothetical Retention Time (S)-enantiomer | 8.5 min |

| Hypothetical Retention Time (R)-enantiomer | 10.2 min |

Gas chromatography offers high efficiency and sensitivity, making it well-suited for the analysis of volatile chiral compounds. uni-muenchen.de Since primary amines can exhibit poor peak shape due to their polarity, a derivatization step is typically required before GC analysis. sigmaaldrich.com The amine group of (R)-1-(m-Tolyl)ethanamine is converted into a less polar, more volatile derivative, for instance, by reacting it with trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.comwiley.com

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. wiley.com Cyclodextrin (B1172386) derivatives, such as those dissolved in polysiloxane, are widely used CSPs for this purpose. wiley.comresearchgate.net The separation is based on the differential inclusion of the derivatized enantiomers into the chiral cavities of the cyclodextrin molecules. sigmaaldrich.com Temperature programming is a key parameter for optimizing resolution, as enantioselectivity can be temperature-dependent. wiley.com Coupling GC with a mass spectrometer (GC-MS) allows for unambiguous identification and sensitive quantification of the analytes. uni-muenchen.de

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |

| Column | 30m x 0.25mm ID, coated with a derivatized β-cyclodextrin CSP (e.g., Rt-βDEXsm) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Start at 100 °C, ramp at 2 °C/min to 180 °C |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C |

Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using columns packed with sub-2 µm particles. austinpublishinggroup.comresearchgate.net This results in significantly faster analysis times, greater resolution, and increased sensitivity compared to conventional HPLC. researchgate.net These advantages are particularly beneficial for high-throughput screening and for detecting trace-level impurities.

For the analysis of this compound, a UPLC method can be developed using either a chiral stationary phase or by derivatizing the amine with a chiral reagent and separating the resulting diastereomers on a standard reversed-phase column (e.g., C18). researchgate.net The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) provides exceptional selectivity and sensitivity, making it a powerful technique for quantifying enantiomers in complex matrices like biological fluids and environmental samples. wuxiapptec.comnih.gov

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Typical Backpressure | 1,500 - 4,000 psi | 6,000 - 15,000 psi |

| Typical Analysis Time | 10 - 30 min | 1 - 5 min |

| Solvent Consumption | High | Low (up to 95% reduction) |

| Peak Resolution | Good | Excellent |

| Sensitivity | Good | Very High |

Spectrophotometric and Electrochemical Methods for Specific Analytical Tasks

While chromatography is dominant, other analytical methods can be employed for specific tasks.

Spectrophotometric methods can be used for the quantification of this compound, typically after a chemical reaction that produces a colored species. As a primary amine, it can undergo a diazotization reaction in an acidic medium, followed by coupling with a chromogenic agent (like a naphthol derivative) to form a brightly colored azo dye. researchgate.net The intensity of the color, measured with a UV-Visible spectrophotometer, is proportional to the concentration of the amine. researchgate.net Such methods are often simple and cost-effective but lack the ability to distinguish between enantiomers.

Electrochemical methods offer high sensitivity for the detection of electroactive compounds. nih.gov Amines can be oxidized at a specific potential. nih.gov When an electrochemical detector is coupled with a separation technique like HPLC, it can provide highly sensitive quantification of this compound, which is especially useful for detecting trace amounts in biological samples. nih.gov Techniques like amperometry or cyclic voltammetry could be adapted for this purpose.

Method Development for Analysis in Environmental and Biological Matrices

Analyzing this compound in complex matrices such as soil, water, or blood plasma presents significant challenges, including low concentrations and interference from other compounds. Method development focuses on robust sample preparation to isolate and concentrate the analyte before instrumental analysis.

A typical workflow involves:

Extraction: The analyte is first removed from the sample matrix. For water samples, solid-phase extraction (SPE) with a suitable sorbent is common. For soil or sediment, a solvent extraction technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) might be used. nih.gov For biological fluids like plasma, protein precipitation followed by liquid-liquid extraction (LLE) or SPE is often necessary. nih.govnih.gov

Clean-up: The initial extract is purified to remove co-extracted interferences that could affect the analytical measurement. This is often integrated into the SPE step.

Analysis: The final, cleaned extract is analyzed using a highly sensitive and selective method, most commonly LC-MS/MS or GC-MS, which can provide reliable quantification even at very low levels. nih.govnih.gov

The development and validation of such methods must account for factors like extraction recovery, matrix effects, accuracy, and precision to ensure reliable data for pharmacokinetic or environmental fate studies. nih.gov

| Matrix | Key Challenge | Common Extraction/Clean-up Approach |

|---|---|---|

| Water (Environmental) | Very low concentrations, presence of salts and organic matter. | Solid-Phase Extraction (SPE) with C18 or mixed-mode cartridges. |

| Soil/Sediment | Strong binding to matrix particles, complex mixture of organic compounds. | Pressurized liquid extraction or QuEChERS followed by dispersive SPE clean-up. nih.gov |

| Blood Plasma/Serum | High protein content, presence of lipids and other endogenous molecules. | Protein precipitation, followed by Liquid-Liquid Extraction (LLE) or SPE. nih.gov |

| Biota (e.g., Fish Tissue) | High lipid and protein content, requires extensive homogenization. | Homogenization followed by solvent extraction and multi-step clean-up (e.g., gel permeation chromatography, SPE). |

Environmental Impact and Industrial Process Research

The production and application of specialized chemical compounds like (R)-1-(m-Tolyl)ethanamine hydrochloride are intrinsically linked to their environmental impact and the efficiency of their industrial manufacturing processes. Research in these areas is crucial for ensuring sustainable and economically viable production while exploring novel applications. This section delves into the green chemistry principles guiding the synthesis of this compound, its potential environmental fate, strategies for optimizing its industrial production, and the investigation of its derivatives as corrosion inhibitors.

Future Perspectives and Emerging Research Avenues

Exploration of Supramolecular Assemblies and Material Science Applications

The unique structural characteristics of (R)-1-(m-Tolyl)ethanamine hydrochloride, namely its chirality and the presence of both an aromatic ring and an amine group, make it a compelling candidate for research in supramolecular chemistry and material science. Chiral amines are known to be valuable building blocks in the construction of ordered, non-covalent structures. The potential for hydrogen bonding through the ammonium (B1175870) group and π-π stacking interactions involving the tolyl moiety could be harnessed to create complex, self-assembling systems.

Future research could focus on co-crystallization experiments with various chiral and achiral co-formers to generate novel crystalline solids with tailored properties. These supramolecular assemblies could exhibit interesting characteristics, such as nonlinear optical activity, ferroelectricity, or unique host-guest recognition capabilities. In material science, derivatives of (R)-1-(m-Tolyl)ethanamine could be incorporated into polymers or metal-organic frameworks (MOFs) to introduce chirality, potentially leading to new materials for enantioselective separations, asymmetric catalysis, or chiroptical devices.

Integration with Flow Chemistry and Continuous Manufacturing for Chiral Synthesis

The synthesis of enantiomerically pure amines like this compound is poised to benefit significantly from the integration of flow chemistry and continuous manufacturing processes. These technologies offer substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and greater process control. beilstein-journals.orgnih.gov Continuous flow systems have been successfully employed for various asymmetric syntheses, including the production of chiral active pharmaceutical ingredients (APIs). nih.govrsc.org

The application of continuous flow technology to produce chiral amines can involve various catalytic methods, including organometallic catalysis, organocatalysis, and biocatalysis. nih.govrsc.org A particularly promising approach is the use of immobilized enzymes, such as ω-transaminases, in packed-bed reactors. whiterose.ac.ukrsc.org This strategy allows for the continuous conversion of a prochiral ketone to the desired chiral amine with high enantioselectivity, while also facilitating catalyst recovery and reuse. rsc.orgopenaccessgovernment.org The implementation of such a process for the synthesis of (R)-1-(m-Tolyl)ethanamine would represent a significant step towards more sustainable and economically viable manufacturing. openaccessgovernment.org

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Smaller reaction volumes and better temperature control minimize risks associated with exothermic reactions or hazardous reagents. | whiterose.ac.uk |

| Improved Efficiency | Higher yields and selectivities can be achieved due to precise control over reaction parameters like temperature, pressure, and residence time. | beilstein-journals.orgnih.gov |

| Facile Scalability | Production can be scaled up by extending the operation time or by parallelizing multiple reactor units, avoiding the challenges of scaling up batch reactors. | nih.gov |

| Catalyst Recycling | Immobilized catalysts in packed-bed or membrane reactors allow for continuous operation and easy separation of the catalyst from the product stream. | beilstein-journals.orgwhiterose.ac.uk |

| Process Intensification | Combining multiple reaction and purification steps into a single, continuous "telescoped" process reduces waste and manufacturing footprint. | nih.govacs.org |

Application of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

For the synthesis of chiral amines, ML algorithms can screen vast virtual libraries of catalysts and substrates to identify the optimal conditions for a desired transformation, thereby accelerating the discovery of highly efficient and selective reactions. researchgate.net This data-driven approach can significantly reduce the empirical, trial-and-error experimentation traditionally required. researchgate.netrsc.org Furthermore, generative AI models can be used to design new chiral ligands or derivatives of (R)-1-(m-Tolyl)ethanamine with specific, desired properties by learning from the chemical space of known molecules. nih.gov The integration of AI into the research and development workflow promises to accelerate the pace of innovation in the field of chiral amines. rsc.org

| Application Area | Description | Reference |

|---|---|---|

| Reaction Outcome Prediction | ML models predict the enantioselectivity (% ee) and yield of asymmetric reactions based on substrate, catalyst, and solvent descriptors. | researchgate.netchinesechemsoc.org |

| Catalyst Design | AI algorithms can design novel chiral catalysts or optimize existing scaffolds for improved performance in specific transformations. | ananikovlab.ruresearchgate.net |

| Retrosynthetic Analysis | AI tools can propose novel and efficient synthetic routes for complex chiral molecules, including catalysts and target compounds. | rsc.org |

| High-Throughput Screening | Informatics-guided workflows leverage AI to select a small, diverse set of experiments to rapidly map a reaction space and identify optimal conditions. | researchgate.net |

| Generative Molecular Design | Deep generative models can create novel chiral molecules, such as ligands or potential drug candidates, with desired properties. | nih.gov |

Novel Biological Targets and Therapeutic Areas for Derived Compounds

This compound belongs to the broader class of phenethylamines, a structural motif found in a wide array of biologically active compounds, including endogenous neurotransmitters and numerous pharmaceuticals. nih.govresearchgate.net The 2-phenethylamine scaffold is known to interact with a variety of biological targets, particularly within the central nervous system. nih.govresearchgate.net

Future research into derivatives of (R)-1-(m-Tolyl)ethanamine could explore their potential as ligands for various receptors and transporters. Structure-activity relationship (SAR) studies could be conducted to optimize binding affinity and selectivity for targets such as dopamine (B1211576) transporters, serotonin (B10506) receptors, and adrenoceptors. biomolther.org Such investigations could lead to the discovery of novel therapeutic agents for treating neurological and psychiatric disorders, mood disorders, or other conditions. nih.govnih.gov Given the prevalence of chiral amines in pharmaceuticals, there is significant potential for developing new, patentable drug candidates derived from this specific chemical entity. nih.gov

| Target Class | Specific Examples | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Monoamine Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Depression, ADHD, Substance Abuse Disorders | nih.govbiomolther.org |

| Adrenergic Receptors | α- and β-adrenoceptors | Hypertension, Anxiety, Asthma | nih.govresearchgate.net |

| Dopamine Receptors | D1, D2, D3, D4, D5 subtypes | Parkinson's Disease, Schizophrenia, Psychosis | nih.gov |

| Serotonin (5-HT) Receptors | Various 5-HT subtypes | Anxiety, Depression, Migraine | nih.gov |

| Sigma Receptors | σ1 and σ2 subtypes | Neurodegenerative Diseases, Pain, Psychosis | nih.gov |

Challenges and Opportunities in the Synthesis and Application of Chiral Amines

The synthesis and application of chiral amines, while a mature field, continue to present both challenges and significant opportunities for innovation. A primary challenge remains the development of cost-effective, scalable, and sustainable methods for producing enantiomerically pure amines. openaccessgovernment.orgillinois.edu Traditional methods can rely on expensive transition metal catalysts or produce significant waste streams. openaccessgovernment.org Furthermore, catalyst deactivation and the difficulty of separating the product from the catalyst can hinder industrial application. nih.govacs.org

However, these challenges create numerous opportunities. There is a strong drive towards the development of more efficient catalytic systems, including those based on earth-abundant metals, organocatalysis, and biocatalysis. acs.orgnih.gov Biocatalytic routes, using enzymes like ω-transaminases and amine dehydrogenases, are particularly attractive as they offer high selectivity under mild, environmentally benign conditions. pharmtech.comresearchgate.netmdpi.com The integration of these catalytic methods with continuous flow manufacturing represents a major opportunity to transform the industrial production of chiral amines. nih.govopenaccessgovernment.org Asymmetric reductive amination continues to be a highly pursued area, with ongoing efforts to expand the substrate scope and improve catalyst performance for challenging substrates. acs.orgrsc.org The continued exploration of new catalytic strategies, such as photoredox and electrocatalysis, also opens new avenues for the synthesis of complex chiral amines.

| Area | Challenges | Opportunities | Reference |

|---|---|---|---|

| Catalysis | Cost and toxicity of noble metal catalysts; catalyst deactivation and separation. | Development of catalysts based on earth-abundant metals; advances in organocatalysis and asymmetric C-H amination. | openaccessgovernment.orgacs.orgresearchgate.net |

| Sustainability | Use of harsh reagents, generation of stoichiometric waste, high energy consumption. | Biocatalytic synthesis using engineered enzymes (transaminases, dehydrogenases) in aqueous media. | openaccessgovernment.orgpharmtech.comresearchgate.net |

| Process Technology | Difficulties in scaling up batch processes; product purification issues. | Implementation of continuous flow manufacturing for improved efficiency, safety, and scalability. | nih.govwhiterose.ac.uk |

| Scope & Selectivity | Limited substrate scope for some methods; achieving high enantioselectivity for sterically hindered substrates. | Expanding the applicability of asymmetric reductive amination; development of novel catalytic cycles (e.g., trienamine catalysis). | acs.orgnih.govacs.org |

| Innovation | Reliance on empirical screening and established reaction pathways. | Application of AI/ML for rapid catalyst optimization and reaction discovery; exploring novel activation modes like photo- and electrocatalysis. | rsc.orgresearchgate.netnih.gov |

Q & A

Q. Basic

- Chiral HPLC : Uses chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers. Retention time and peak area ratios validate ee >99% .

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting in proton signals, confirming enantiomeric configuration .

- Polarimetry : Measures optical rotation (e.g., [α]D²⁵ = +X°), validated against literature values .

How can researchers optimize the yield and scalability of this compound synthesis while maintaining high enantiopurity?

Q. Advanced

- Continuous Flow Reactors : Enhance reaction control and scalability. For example, asymmetric hydrogenation in flow systems improves catalyst turnover and reduces side reactions .

- Automated Crystallization : AI-driven systems optimize solvent mixtures (e.g., ethanol/water) for chiral resolution, improving yield by 15–20% .

- DoE (Design of Experiments) : Multi-variable screening (temperature, catalyst loading) identifies optimal conditions. For instance, a 72.9% yield with >99% purity was achieved using NaBH₄/HCl under controlled pH .

What strategies are effective in resolving contradictions between predicted and observed biological activities of this compound derivatives?

Q. Advanced

- Enantiopurity Validation : Contradictions often arise from undetected (S)-enantiomer impurities. Re-analyze samples using chiral HPLC and compare activity against pure enantiomers .

- Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-serotonin for 5-HT receptors) to confirm target engagement. Fluorine or bromine analogs (e.g., 4-bromo derivatives) show higher affinity due to halogen bonding .

- Metabolic Stability Screening : Incubate derivatives with liver microsomes to identify metabolic hotspots. For example, methylthio groups improve stability compared to methoxy analogs .

What role does the m-Tolyl substituent play in the compound's physicochemical properties and receptor binding?

Q. Basic

- Hydrophobicity : The meta-methyl group enhances logP (lipophilicity), improving blood-brain barrier penetration compared to para-substituted analogs .

- Steric Effects : The meta-position minimizes steric hindrance at receptor binding sites, allowing optimal interaction with G-protein-coupled receptors (e.g., trace amine-associated receptors) .

- Electron Donation : The methyl group’s electron-donating effect stabilizes charge-transfer interactions in receptor pockets .

How do structural modifications at the phenyl ring influence the compound's metabolic stability, and what experimental approaches can quantify these effects?

Q. Advanced

- Substituent Effects :

- Experimental Methods :

- In Vitro Metabolism : Incubate derivatives with human liver microsomes (HLMs) and analyze via LC-MS/MS to identify metabolites .

- CYP Inhibition Assays : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. Advanced

- Molecular Docking : Use Schrödinger Maestro or AutoDock to predict binding poses at target receptors (e.g., 5-HT₁A). Meta-substituted analogs show better fit scores than ortho derivatives .

- QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values to prioritize electron-donating groups for serotonin receptor affinity .

- MD Simulations : Assess binding stability over 100-ns trajectories. For example, methylsulfonyl analogs maintain hydrogen bonds with Asp116 in 5-HT receptors .

What are the challenges in characterizing degradation products of this compound under accelerated stability conditions?

Q. Advanced

- Degradation Pathways : Hydrolysis of the amine group or oxidation of the m-Tolyl ring under high humidity/heat .

- Analytical Workflow :

- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks, then analyze via UPLC-QTOF-MS .

- Isolation by Prep-HPLC : Collect degradation products for NMR structural elucidation .